1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole
Description
The compound 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole belongs to the benzodiazole class, a family of heterocyclic compounds structurally analogous to nucleotides, particularly resembling the adenine base of DNA . Benzimidazole and benzodiazole derivatives are widely studied for their diverse biological activities, including antifungal, anthelmintic, and anti-inflammatory applications . The target compound features a 3-(4-chlorophenoxy)propyl chain at position 1 of the benzodiazole core and methyl groups at positions 5 and 4.
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-10-17-18(11-14(13)2)21(12-20-17)8-3-9-22-16-6-4-15(19)5-7-16/h4-7,10-12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEZDDOXQIDSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Chlorophenoxy Propyl Intermediate: This step involves the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 1-(4-chlorophenoxy)-3-bromopropane.
Coupling with Benzodiazole: The intermediate is then reacted with 5,6-dimethyl-1H-benzodiazole in the presence of a strong base like sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorophenoxy group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring
Reduction: Reduced forms of the chlorophenoxy group
Substitution: Substituted derivatives with various nucleophiles
Scientific Research Applications
1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Features of Comparable Benzoheterocycles
Critical Analysis of Substituent Effects
Chlorophenoxy vs. Bromoalkenyl Groups: The target compound’s 3-(4-chlorophenoxy)propyl chain (lipophilic, aromatic) contrasts with BG15336’s 2-bromopropenyl group (electrophilic, aliphatic). The former may improve membrane permeability in biological systems, while the latter could enhance reactivity in synthetic pathways .
Methyl Substitution at 5,6 Positions: Both the target compound and BG15336 feature methyl groups at positions 5 and 6, which likely reduce oxidative metabolism and improve stability compared to non-methylated analogs .
Phenoxymethyl vs. In contrast, the benzimidazole derivative in incorporates a 2-chloro-3-pyridinyl group, which may facilitate interactions with enzymatic active sites due to nitrogen’s hydrogen-bonding capability .
Halogenation Patterns: The dual chlorination in the target’s phenoxy group and the benzimidazole derivative’s 2-chloro-6-fluorobenzyl substituent suggest enhanced electronic effects (e.g., electron-withdrawing properties), which could modulate receptor binding or antimicrobial activity .
Biological Activity
1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action and structure-activity relationships.
- Molecular Formula : C19H22N2O
- Molecular Weight : 294.4 g/mol
- InChIKey : IPUQGJXKXNZPBF-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The compound exhibits notable antitumor and antimicrobial activities.
Antitumor Activity
Recent studies highlight the compound's efficacy against several cancer cell lines. For instance, it was tested against human lung cancer cell lines A549, HCC827, and NCI-H358 using both 2D and 3D cell culture methods. The results indicated significant cytotoxic effects with varying IC50 values:
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 2.12 ± 0.21 μM | 4.01 ± 0.95 μM |
| HCC827 | 5.13 ± 0.97 μM | 7.02 ± 3.25 μM |
| NCI-H358 | 0.85 ± 0.05 μM | 1.73 ± 0.01 μM |
These findings suggest that the compound has a high potential for inhibiting tumor growth in vitro, particularly in the A549 cell line where it demonstrated the most potent activity .
The mechanism through which this compound exerts its antitumor effects appears to involve DNA binding, particularly within the minor groove of AT-rich regions, which is a common target for many anticancer agents. This binding mode may disrupt vital cellular processes such as replication and transcription, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using broth microdilution methods with notable results against Escherichia coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 μg/ml |
| Staphylococcus aureus | 62.5 μg/ml |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the biological activity of benzimidazole derivatives similar to our compound of interest:
- Study on Antitumor Activity : A series of benzimidazole derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer lines, with some compounds showing IC50 values comparable to those of established chemotherapeutic agents .
- Antimicrobial Efficacy Assessment : Research focused on the antibacterial properties of benzimidazole derivatives found that modifications at specific positions significantly enhanced activity against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the benzodiazole ring influences both antitumor and antimicrobial activities. For example, compounds with halogen substitutions (like chlorine) generally exhibited enhanced potency compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
